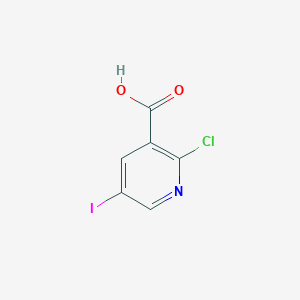

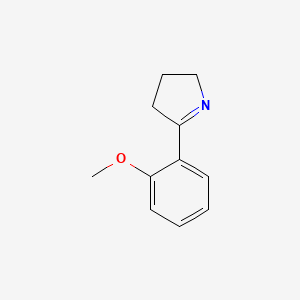

![molecular formula C7H7N3 B1315228 1-Methyl-1H-imidazo[4,5-b]pyridine CAS No. 39998-52-2](/img/structure/B1315228.png)

1-Methyl-1H-imidazo[4,5-b]pyridine

Übersicht

Beschreibung

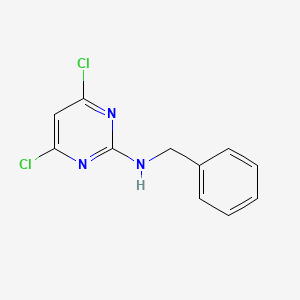

It belongs to the imidazopyridine family, which combines an imidazole ring fused with a pyridine moiety. These compounds exhibit diverse biological activities and have been investigated for their therapeutic potential .

Synthesis Analysis

Several synthetic approaches exist for preparing 1-Methyl-1H-imidazo[4,5-b]pyridine. One notable method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions. This process yields 1 H-imidazo[4,5-b]pyridine derivatives in a single step with excellent yields .

Molecular Structure Analysis

The molecular formula of 1-Methyl-1H-imidazo[4,5-b]pyridine is C₁₃H₁₂N₄. It consists of a methyl group attached to the imidazole ring, forming a fused pyridine-imidazole structure .

Wissenschaftliche Forschungsanwendungen

Methods of Application

These compounds are synthesized using various chemical reactions, with a focus on creating derivatives that can interact with biological targets. The methods involve complex organic synthesis procedures, often requiring catalysts to improve yield and selectivity .

Results

The derivatives have shown a range of biological activities, including acting as GABA A receptor positive allosteric modulators, proton pump inhibitors, and NSAIDs. Their ability to influence cellular pathways has foregrounded their significance in treating diseases related to the central nervous system, digestive system, cancer, and inflammation .

Methods of Application

The compounds are tested in vitro and in vivo to determine their efficacy against various cancer cell lines. This involves assays to measure cell viability, proliferation, and apoptosis after treatment with the compounds .

Results: Some derivatives have shown promising results in inhibiting the growth of cancer cells, with potential for further development into therapeutic agents .

Methods of Application

The compounds are incorporated into materials that require specific photophysical properties. Their synthesis is tailored to enhance these properties for use in technological applications .

Results: The derivatives have been reported to show promising innovations in different technological applications, such as emitters for confocal microscopy and imaging .

Methods of Application: These compounds are subjected to rigorous pharmacological testing, including binding assays, enzyme inhibition studies, and ADMET profiling to assess their drug-like properties .

Results: Several compounds have advanced to clinical trials, demonstrating their potential as therapeutic agents for various diseases .

Methods of Application: These compounds are designed to bind to specific biological targets and emit fluorescence upon excitation, which is detected using imaging equipment .

Results: The probes have been successfully used in confocal microscopy to visualize biological processes at the cellular level .

Methods of Application: They are integrated into devices that require specific electronic responses to light, such as light-emitting diodes (LEDs) and sensors .

Results: The compounds have contributed to the development of advanced optoelectronic devices with improved performance and functionality .

Methods of Application

These compounds are synthesized and then tested against various bacterial and fungal strains to assess their efficacy. The methods include broth dilution, disk diffusion, and MIC determination .

Results: Some derivatives have shown significant antimicrobial activity, suggesting their potential as therapeutic agents against resistant strains of bacteria and fungi .

Methods of Application

The compounds are applied to crops and their effects on pest populations or weed growth are monitored. This involves field trials and laboratory assays .

Results: The results have indicated that certain derivatives can effectively control pest populations and inhibit weed growth, contributing to increased agricultural productivity .

Methods of Application: These compounds are tested in animal models and cell cultures to evaluate their effects on neurological pathways and receptors .

Results: Derivatives have shown promise in modulating neurotransmitter systems, offering potential therapeutic benefits for conditions such as anxiety, depression, and epilepsy .

Methods of Application: The compounds are tested for their ability to inhibit specific enzymes in vitro, using assays that measure enzyme activity in the presence of the inhibitor .

Results: Some derivatives have been effective in inhibiting enzymes involved in disease pathways, providing a basis for the development of new drugs .

Methods of Application: The anti-inflammatory activity is assessed using in vitro and in vivo models, such as induced inflammation in animal tissues .

Results: Certain imidazo[4,5-b]pyridine derivatives have demonstrated the ability to reduce inflammation, making them candidates for further drug development .

Methods of Application: These compounds are subjected to assays that measure their capacity to scavenge free radicals and protect cells from oxidative stress .

Results: Some derivatives have shown strong antioxidant activity, suggesting their use in preventing oxidative damage-related diseases .

Methods of Application

These compounds are tested against a variety of viruses in vitro to assess their efficacy in inhibiting viral replication. The methods include viral inhibition assays and cytotoxicity evaluations .

Results: Certain derivatives have demonstrated effectiveness in inhibiting the replication of various viruses, indicating their potential as antiviral drugs .

Methods of Application: The compounds undergo pharmacological testing in animal models to evaluate their effects on neurotransmitter systems related to psychiatric conditions .

Results: Some derivatives have shown promising results in modulating neurotransmitter pathways, suggesting their use in managing symptoms of psychiatric disorders .

Methods of Application

These compounds act as ligands, forming complexes with various metals. The methods involve synthesis under controlled conditions to achieve the desired coordination structures .

Results: The resulting metal complexes have been utilized in catalytic processes and as materials with unique properties .

Methods of Application

The compounds are tested in animal models for their ability to reduce inflammation and alleviate pain. This involves using induced inflammation and pain models to measure the compounds’ efficacy .

Results: Some derivatives have shown significant reduction in inflammation and pain, indicating their potential as anti-inflammatory and analgesic agents .

Methods of Application

The derivatives are tested against various microbial and bacterial strains to determine their inhibitory effects. The methods include growth inhibition assays and MIC determination .

Results: Several derivatives have exhibited strong antimicrobial and antibacterial activities, suggesting their application in combating infectious diseases .

Methods of Application

These compounds are incorporated into sensors, where they react with the target analytes. The methods involve designing sensors that can detect changes in electrical or optical properties upon interaction with the compounds .

Results: The sensors have been effective in detecting various substances, showcasing the potential of these derivatives in sensor technology .

Eigenschaften

IUPAC Name |

1-methylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-10-5-9-7-6(10)3-2-4-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHZROBTVNDYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486213 | |

| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-imidazo[4,5-b]pyridine | |

CAS RN |

39998-52-2 | |

| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39998-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

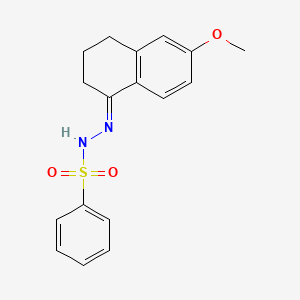

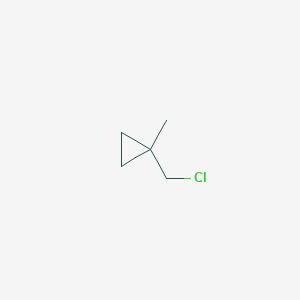

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)